molecular formula C11H10N2O2 B8212047 Methyl 7-aminoquinoline-4-carboxylate

Methyl 7-aminoquinoline-4-carboxylate

Cat. No.: B8212047
M. Wt: 202.21 g/mol
InChI Key: RZBCVSOQMCUCRI-UHFFFAOYSA-N
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Description

Methyl 7-aminoquinoline-4-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinolines are nitrogen-containing heterocyclic compounds that have been extensively studied for their pharmacological properties, including antimalarial, antibacterial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-aminoquinoline-4-carboxylate typically involves the functionalization of the quinoline ring. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base, followed by cyclization and esterification . Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene under acidic conditions to form the quinoline ring .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like montmorillonite K-10 have been explored . These methods not only improve yield but also reduce the use of hazardous reagents and solvents.

Mechanism of Action

The mechanism of action of methyl 7-aminoquinoline-4-carboxylate involves its interaction with various molecular targets. For instance, in antimalarial activity, it is believed to inhibit heme polymerase, leading to the accumulation of toxic heme in the parasite . This disrupts the parasite’s membrane function and ultimately leads to its death. The compound’s anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-aminoquinoline-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ester group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 7-aminoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-5-13-10-6-7(12)2-3-8(9)10/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBCVSOQMCUCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC(=CC2=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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